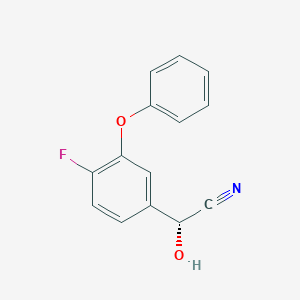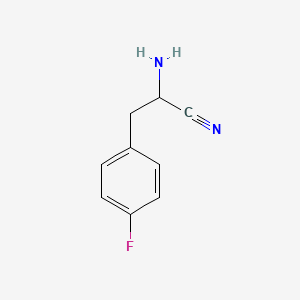
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is a chemical compound that features a chlorophenyl group and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride typically involves the reaction of 2-chlorophenyl isocyanate with 2-thiophen-2-ylethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
科学研究应用
Chemistry
In chemistry, (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The chlorophenyl group and thiophene ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)urea
- (2-chlorophenyl) N-(2-thiophen-2-ylethyl)amide
Uniqueness
What sets (2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride apart from similar compounds is its hydrochloride salt form, which can enhance its solubility and stability. Additionally, the specific arrangement of the chlorophenyl and thiophene groups may confer unique binding properties and reactivity.
属性
分子式 |
C13H13Cl2NO2S |
|---|---|
分子量 |
318.2 g/mol |
IUPAC 名称 |
(2-chlorophenyl) N-(2-thiophen-2-ylethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-5-1-2-6-12(11)17-13(16)15-8-7-10-4-3-9-18-10;/h1-6,9H,7-8H2,(H,15,16);1H |
InChI 键 |
AZOPKAYCBJKTRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC(=O)NCCC2=CC=CS2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


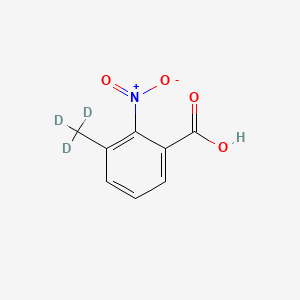
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
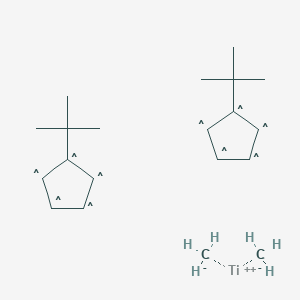
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
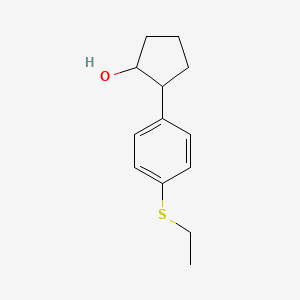
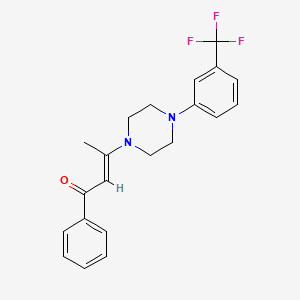
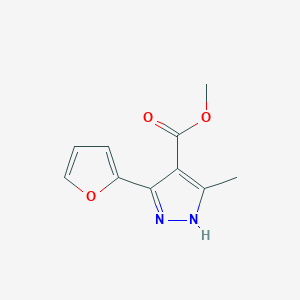
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

